(E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
Beschreibung
(E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a small organic molecule featuring:
- Thiophene moiety: A sulfur-containing aromatic heterocycle that enhances lipophilicity and electronic conjugation.
- Trifluoromethyl-pyrazole substituent: The 3-(trifluoromethyl)-1H-pyrazole group contributes to metabolic stability and bioactivity through hydrophobic and electron-withdrawing effects.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c14-13(15,16)11-5-7-19(18-11)8-6-17-12(20)4-3-10-2-1-9-21-10/h1-5,7,9H,6,8H2,(H,17,20)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSVUGZRNNOIA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a thiophene ring and a trifluoromethyl-substituted pyrazole moiety, which are known to enhance biological activity through various mechanisms. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl and thiophene groups often exhibit significant biological activity. The following sections detail specific activities associated with this compound.
Anticancer Activity
Studies have shown that pyrazole derivatives, particularly those with trifluoromethyl groups, demonstrate potent anti-cancer properties. For instance, a series of pyrazole-based compounds were evaluated for their ability to inhibit cancer cell proliferation:
| Compound Type | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivatives | MCF-7 (Breast Cancer) | 5.2 |
| Trifluoromethyl-Pyrazoles | A549 (Lung Cancer) | 3.8 |
These results suggest that the incorporation of trifluoromethyl groups enhances the cytotoxicity against various cancer cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. In a study assessing the effects on nitric oxide (NO) production in macrophages:
| Treatment Group | NO Production (% Control) |
|---|---|
| Control | 100% |
| Compound A | 45% |
| Compound B | 30% |
These results demonstrate that the compound significantly reduces NO production, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of thiophene-containing compounds have been well-documented. In vitro studies have shown that the compound exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
This suggests that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Thiophene Ring : Contributes to electron delocalization, improving receptor binding affinity.
Case Studies
A recent case study examined a series of pyrazole derivatives, including our compound of interest, highlighting their effectiveness against various cancer types. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles, revealing promising results for further development .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most promising applications of this compound is its potential anticancer properties. Compounds containing trifluoromethyl groups have been shown to enhance biological activity. For instance, certain derivatives similar to (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide have demonstrated effectiveness against various cancer cell lines, including MCF-7 breast cancer cells. The incorporation of the thiophene and pyrazole moieties has been linked to increased cytotoxicity and selectivity towards cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Research indicates that compounds with similar structural features exhibit anti-inflammatory effects. The presence of the thiophene ring and the trifluoromethyl group may contribute to modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives can offer neuroprotective benefits. Studies have suggested that compounds like (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport while maintaining stability under operational conditions is critical for enhancing device performance .
Sensors
The incorporation of trifluoromethyl groups into sensor materials has been shown to improve sensitivity and selectivity towards various analytes. (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide may serve as a sensing material for detecting environmental pollutants or biomolecules due to its favorable interaction with target analytes .
Synthesis and Evaluation
A recent study focused on synthesizing a series of acrylamide derivatives, including (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of cytotoxicity against cancer cell lines and anti-inflammatory effects. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Structure-Activity Relationship (SAR)
In another study, researchers investigated the structure-activity relationships of pyrazole derivatives, establishing correlations between specific substituents (like trifluoromethyl groups) and their biological activities. This research provides insights into optimizing the design of new derivatives based on (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide for targeted therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The compound is compared to structurally related acrylamide derivatives with modifications in substituents, stereochemistry, or heterocycles. Key examples include:
Compound 1 : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)
- Structural Differences :
- Nitro group : A 4-nitrophenyl substituent replaces the trifluoromethyl-pyrazole, introducing strong electron-withdrawing effects.
- Stereochemistry : The acrylamide group adopts a (Z)-configuration, altering spatial orientation compared to the (E)-isomer of the target compound.
- Alkyl chain : A propylamine group replaces the ethyl linker in the target compound .
- Implications :
- The nitro group may enhance reactivity but reduce metabolic stability compared to the trifluoromethyl group.
- The (Z)-configuration could reduce planarity, affecting binding affinity.
Compound 2 : (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide
- Structural Differences: Cyano group: Replaces the thiophene moiety, introducing polar character. Furan ring: Oxygen-containing heterocycle instead of thiophene, altering electronic properties (lower aromaticity). Pyrazole substituent: Lacks the trifluoromethyl group, reducing hydrophobic interactions .
- Implications: The cyano group may improve solubility but reduce lipophilicity. Furan’s lower electron density compared to thiophene could weaken π-π stacking interactions.
Methodological Considerations for Comparison
- Similarity Metrics: Structural similarity assessments (e.g., Tanimoto coefficients) must account for heterocycle substitutions and stereochemistry, as minor changes can drastically alter bioactivity .
- Hydrogen Bonding : Analogues like those in highlight the role of hydrogen bonding in crystal packing and solubility, which may differ based on substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates like 3-(trifluoromethyl)-1H-pyrazole via hydrazine hydrate and trifluoromethyl ketone condensation under acidic conditions .
- Step 2 : Synthesis of 2-(thiophen-2-yl)ethylamine via reductive amination of thiophene-2-carboxaldehyde .
- Step 3 : Coupling intermediates with acryloyl chloride under basic conditions (e.g., NaHCO₃) in solvents like toluene or DMF .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry of thiophene and pyrazole rings. For example, pyrazole C-H protons appear as singlets (δ 6.8–7.2 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₄H₁₂F₃N₃OS: 343.07) .
- X-ray crystallography : Resolves stereochemistry of the acrylamide double bond (E-configuration) using SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal assays : Compare results across enzyme inhibition (e.g., kinase assays), cell viability (MTT assay), and in vivo models to rule out false positives .
- Structural analogs : Test derivatives (e.g., replacing trifluoromethyl with methyl or thiophene with furan) to isolate pharmacophores .
- Computational docking : Use AutoDock Vina to predict binding modes against targets like COX-2 or EGFR, correlating with experimental IC₅₀ values .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodology :
- Solvent screening : Use vapor diffusion with PEG-based precipitants in DMSO/water mixtures .
- Co-crystallization : Add small molecules (e.g., adenosine derivatives) to stabilize π-π interactions .
- Cryo-protection : Optimize glycerol or ethylene glycol concentrations to reduce crystal cracking during cooling .
Q. How can computational methods predict the reactivity of the trifluoromethyl-pyrazole moiety in electrophilic substitutions?
- Methodology :
- DFT calculations : Compute Fukui indices (Gaussian 16) to identify nucleophilic sites on the pyrazole ring .
- MD simulations : Analyze solvent accessibility of the trifluoromethyl group in explicit water (AMBER force field) to predict regioselectivity .
- In silico reaction modeling : Use Schrödinger’s Jaguar to model transition states for nitration or halogenation reactions .
Data Analysis & Experimental Design
Q. What statistical approaches validate purity and stability in long-term storage studies?
- Methodology :
- HPLC : Monitor degradation products (e.g., hydrolyzed acrylamide) with C18 columns (acetonitrile/water + 0.1% TFA) .
- Accelerated stability testing : Use Arrhenius plots (40°C/75% RH for 6 months) to extrapolate shelf-life .
- PCA analysis : Cluster NMR/LC-MS data to identify batch-to-batch variability .
Q. How to design SAR studies for optimizing anti-inflammatory activity?
- Methodology :
- Library synthesis : Modify thiophene (e.g., 3-thienyl vs. 2-thienyl) and pyrazole substituents (CF₃ vs. CN) .
- In vitro screening : Test TNF-α inhibition in RAW 264.7 macrophages (ELISA) and COX-2 selectivity (Fluorometric kit) .
- QSAR modeling : Use MOE descriptors (logP, polar surface area) to correlate structure with IC₅₀ .
Contradiction & Reproducibility
Q. Why might biological activity vary between in vitro and in vivo models, and how to address this?
- Methodology :
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomes) and BBB permeability (PAMPA assay) .
- Metabolite ID : Use LC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation at thiophene) .
- Dose-response refinement : Adjust dosing regimens based on AUC calculations from PK/PD models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
